molecular formula C16H14FNO4S2 B2824518 3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide CAS No. 2380041-48-3

3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide

Cat. No. B2824518
CAS RN: 2380041-48-3
M. Wt: 367.41
InChI Key: PHEZMMNRNVIVTE-UHFFFAOYSA-N
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Description

3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide , also known by its chemical formula C₁₈H₁₄FNO₄S₂ , is a spirocyclic propionamide derivative. Spirocyclic structures are commonly found in natural compounds and play significant roles in various fields, including chiral medicine, LCD materials, macromolecule bulking agents, and biological pesticides .


Synthesis Analysis

  • Deprotection : Removal of the Boc protecting group from compound (3) using hydrochloric acid in 1,4-dioxane .

Molecular Structure Analysis

The molecular structure of 3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide consists of a spirocyclic amide core. Key features include the fluoro-substituted phenyl group, furan-2-yl moiety, and the sulfonamide functional group. The hydrochloride salt form enhances solubility and stability .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 295°C .
  • IR Spectrum : Absorption bands at 3,424 cm⁻¹ (NH) and 1,642 cm⁻¹ (C=N) .
  • NMR and Mass Spectral Data : Used for characterization .

properties

IUPAC Name

3-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S2/c1-21-16-5-4-13(8-14(16)17)24(19,20)18-9-12-7-11(10-23-12)15-3-2-6-22-15/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEZMMNRNVIVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide

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